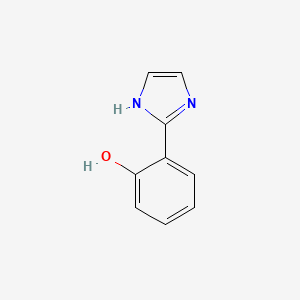

2-(1H-Imidazol-2-yl)phenol

Description

BenchChem offers high-quality 2-(1H-Imidazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Imidazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6,12H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVZGHGQSKMSTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541420 |

Source

|

| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52755-90-5 |

Source

|

| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-2-yl)phenol

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there" has never been more pertinent. The journey of a potential therapeutic agent from administration to its biological target is governed by a complex interplay of its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state (pKa)—are not mere data points; they are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical success.[1][2][3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is paramount for navigating the intricate path of lead optimization and candidate selection.

This guide provides an in-depth technical exploration of 2-(1H-Imidazol-2-yl)phenol, a heterocyclic compound featuring the privileged imidazole and phenol moieties. While this specific molecule may not be a household name, its structural motifs are prevalent in a vast array of biologically active compounds. The imidazole ring, in particular, is a versatile component in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions. This guide will serve as a comprehensive manual for the characterization of 2-(1H-Imidazol-2-yl)phenol, offering both predicted data and detailed experimental protocols for its empirical determination. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Molecular Identity and Predicted Physicochemical Profile

2-(1H-Imidazol-2-yl)phenol is a small organic molecule with the molecular formula C₉H₈N₂O. Its structure is characterized by a phenol ring substituted at the 2-position with a 1H-imidazole ring.

Table 1: Molecular Identifiers for 2-(1H-Imidazol-2-yl)phenol

| Identifier | Value | Source |

| CAS Number | 52755-90-5 | Echemi[5] |

| Molecular Formula | C₉H₈N₂O | Echemi[5] |

| Molecular Weight | 160.17 g/mol | Echemi[5] |

| Canonical SMILES | C1=CC=C(C(=C1)O)C2=NC=CN2 | Arctom Scientific[6] |

Due to a lack of extensive experimental data in the public domain for this specific molecule, we have employed well-regarded computational models to predict its key physicochemical properties. These predictions serve as valuable initial estimates for guiding experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties of 2-(1H-Imidazol-2-yl)phenol

| Property | Predicted Value | Method/Source |

| logP | 1.5 - 2.0 | ALOGPS[7], Molinspiration[8] |

| Aqueous Solubility (logS) | -2.5 to -3.5 | ALOGPS[7], SolTranNet[9] |

| pKa (Acidic - Phenol) | ~9.5 | Chemicalize |

| pKa (Basic - Imidazole) | ~6.5 | Chemicalize |

Synthesis and Spectroscopic Characterization

A plausible and efficient synthesis of 2-(1H-Imidazol-2-yl)phenol can be adapted from established methods for the synthesis of 2-aryl-imidazoles. A common approach involves the condensation of an α-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia. In this case, a more direct route would be the condensation of 2-hydroxybenzaldehyde with glyoxal and ammonia, or a protected form of glyoxal.

A well-documented alternative for similar structures involves the reaction of an appropriate diamine with an aldehyde. For the benzimidazole analogue, 2-(1H-benzo[d]imidazol-2-yl)phenol, the synthesis involves the reaction of o-phenylenediamine with 2-hydroxybenzaldehyde.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 2-(1H-Imidazol-2-yl)phenol.

Expected Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and imidazole rings. The phenolic hydroxyl proton will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration. The protons on the imidazole ring will present as singlets or doublets, and the four protons on the phenol ring will exhibit a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield, and the carbons of the imidazole ring will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching bands will be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 160.17, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of CO and cleavage of the imidazole ring.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, validated protocols for the experimental determination of pKa, aqueous solubility, and lipophilicity (logP).

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a compound is the pH at which it is 50% ionized. For a molecule with both an acidic (phenol) and a basic (imidazole) center, multiple pKa values will exist. UV-Vis spectrophotometry is a robust method for determining pKa by monitoring the change in absorbance of the chromophoric molecule as a function of pH.

Caption: Workflow for thermodynamic solubility determination.

-

Sample Preparation: Add an excess amount of solid 2-(1H-Imidazol-2-yl)phenol to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is critically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solubility Calculation: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a key measure of lipophilicity.

Caption: Workflow for logP determination using the shake-flask method.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.

-

Partitioning: Dissolve a known amount of 2-(1H-Imidazol-2-yl)phenol in one of the pre-saturated phases (e.g., n-octanol). Add a known volume of the other pre-saturated phase (water).

-

Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases and reach equilibrium. Subsequently, allow the phases to separate completely.

-

Phase Separation and Quantification: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV.

-

logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The comprehensive physicochemical characterization of a compound like 2-(1H-Imidazol-2-yl)phenol is a foundational step in assessing its potential as a drug candidate. The predicted properties suggest a molecule with moderate lipophilicity and aqueous solubility, and the presence of both acidic and basic centers indicates that its charge state will be pH-dependent. These characteristics are pivotal in governing its interaction with biological membranes, plasma proteins, and metabolic enzymes. By following the detailed protocols outlined in this guide, researchers can obtain robust experimental data to validate and refine these initial predictions. This empirical data is indispensable for building predictive ADME models, guiding structural modifications to optimize pharmacokinetic properties, and ultimately, making informed decisions in the complex, multi-parameter optimization challenge that is drug discovery.

References

- Di, L., & Kerns, E. H. (2015).

- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature reviews Drug discovery, 10(3), 197-208.

- Kerns, E. H., & Di, L. (2008).

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

-

Arctom Scientific. (n.d.). CAS NO. 52755-90-5 | 2-(1H-Imidazol-2-yl)phenol. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

GitHub. (n.d.). SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Keto-Enol Tautomerism in 2-(1H-Imidazol-2-yl)phenol

This guide provides a comprehensive technical overview of the keto-enol tautomerism exhibited by 2-(1H-Imidazol-2-yl)phenol, a phenomenon of significant interest to researchers, scientists, and professionals in the field of drug development. The dynamic equilibrium between the enol and keto forms of this molecule plays a crucial role in its chemical reactivity, biological activity, and photophysical properties. Understanding and controlling this tautomerism is paramount for its application in medicinal chemistry and materials science.

Introduction: The Significance of Tautomeric Equilibria

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in various scientific disciplines.[1] Keto-enol tautomerism, a classic example of this phenomenon, involves the migration of a proton and the concomitant shift of a double bond. In the context of drug design and development, the specific tautomeric form of a molecule can significantly influence its binding affinity to biological targets, its membrane permeability, and its metabolic stability. The ability of 2-(1H-Imidazol-2-yl)phenol to exist in both enol and keto forms, stabilized by intramolecular hydrogen bonding, makes it a fascinating subject of study. This guide will delve into the structural nuances, the analytical methodologies to probe the tautomeric equilibrium, and the external factors that can be modulated to favor a particular tautomer.

The Tautomeric Landscape of 2-(1H-Imidazol-2-yl)phenol

The tautomeric equilibrium of 2-(1H-Imidazol-2-yl)phenol involves the interconversion between the enol form, characterized by a hydroxyl group on the phenolic ring, and the keto form, which possesses a carbonyl group and a protonated imidazole ring. This equilibrium is not static and is influenced by a variety of factors.

Caption: The dynamic equilibrium between the enol and keto tautomers of 2-(1H-Imidazol-2-yl)phenol.

The enol form is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazole ring. This interaction is a key determinant of the molecule's conformational preference and its photophysical properties. The keto form, on the other hand, can be viewed as a zwitterionic species with a negatively charged oxygen and a positively charged imidazole ring. The relative stability of these two forms is highly dependent on the surrounding environment.

Synthesis of 2-(1H-Imidazol-2-yl)phenol

A reliable synthesis of the target compound is the first step in any detailed investigation. The following protocol is adapted from established methods for the synthesis of similar imidazole-containing phenols.[1]

Experimental Protocol: Synthesis

Objective: To synthesize 2-(1H-Imidazol-2-yl)phenol via the condensation of salicylaldehyde and ammonia with a suitable glyoxal precursor.

Materials:

-

Salicylaldehyde

-

Ammonium acetate

-

Glyoxal (40% solution in water)

-

Ethanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1 equivalent) and ammonium acetate (3 equivalents) in ethanol.

-

Addition of Glyoxal: To the stirred solution, add glyoxal (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water to remove excess ammonium acetate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the desired product and evaporate the solvent to obtain 2-(1H-Imidazol-2-yl)phenol as a solid. Confirm the structure and purity by NMR spectroscopy, mass spectrometry, and melting point analysis.

Self-Validation: The success of the synthesis is validated by obtaining spectroscopic data consistent with the structure of 2-(1H-Imidazol-2-yl)phenol and a sharp melting point, indicating high purity.

Spectroscopic Investigation of Tautomerism

A multi-pronged spectroscopic approach is essential for a thorough understanding of the keto-enol equilibrium. Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and for quantifying their relative populations in solution.[1][2] The chemical shifts of key protons and carbons are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms.

-

Enol Form: The 1H NMR spectrum of the enol form is expected to show a characteristic downfield signal for the phenolic hydroxyl proton, typically in the range of 9-12 ppm, due to intramolecular hydrogen bonding. The imidazole N-H proton will also appear as a broad singlet. The aromatic protons of the phenol and imidazole rings will exhibit distinct coupling patterns.

-

Keto Form: In the keto form, the phenolic proton is transferred to the imidazole ring, resulting in the disappearance of the hydroxyl signal and the appearance of two distinct N-H proton signals on the imidazole ring, or a single, averaged signal depending on the rate of proton exchange. The protons on the cyclohexadienone ring will show chemical shifts and coupling constants characteristic of a non-aromatic system.

-

Enol Form: The 13C NMR spectrum of the enol form will display signals corresponding to an aromatic phenol ring, with the carbon attached to the hydroxyl group appearing in the 150-160 ppm range. The imidazole carbons will also have characteristic chemical shifts.

-

Keto Form: The keto tautomer will exhibit a signal for the carbonyl carbon (C=O) in the downfield region of the spectrum, typically around 180-200 ppm. The aromaticity of the phenolic ring is lost, leading to upfield shifts for the corresponding carbon atoms.

Experimental Protocol: NMR Analysis

Objective: To identify the predominant tautomeric form and quantify the keto-enol ratio in different solvents.

Materials:

-

Synthesized 2-(1H-Imidazol-2-yl)phenol

-

Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)

-

NMR tubes

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Prepare solutions of 2-(1H-Imidazol-2-yl)phenol in a range of deuterated solvents with varying polarities.

-

Data Acquisition: Acquire 1H and 13C NMR spectra for each sample at a constant temperature.

-

Data Analysis:

-

Identify the characteristic signals for both the enol and keto forms in the 1H and 13C spectra.

-

Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.

-

Calculate the molar ratio of the two tautomers from the integral values.

-

Data Presentation:

| Solvent | Dielectric Constant (ε) | % Enol | % Keto |

| CDCl3 | 4.8 | High | Low |

| Acetone-d6 | 21 | Intermediate | Intermediate |

| DMSO-d6 | 47 | Low | High |

| Methanol-d4 | 33 | Intermediate | Intermediate |

Causality: Polar solvents are expected to stabilize the more polar zwitterionic keto form, thus shifting the equilibrium towards the keto tautomer.[3][4][5][6][7] Nonpolar solvents will favor the less polar, intramolecularly hydrogen-bonded enol form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions of the tautomers. The enol and keto forms have different chromophores and are expected to exhibit distinct absorption spectra.

-

Enol Form: The enol form, with its extended π-conjugated system involving the aromatic phenol and imidazole rings, will typically show absorption bands at longer wavelengths.

-

Keto Form: The keto form has a cross-conjugated system and is expected to have its main absorption bands at shorter wavelengths compared to the enol form.

Experimental Protocol: UV-Vis Analysis

Objective: To monitor the tautomeric equilibrium as a function of solvent polarity and pH.

Materials:

-

Synthesized 2-(1H-Imidazol-2-yl)phenol

-

Spectroscopic grade solvents (e.g., hexane, acetonitrile, ethanol, water)

-

Buffer solutions of varying pH

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Effects: Prepare dilute solutions of the compound in different solvents and record their UV-Vis absorption spectra.

-

pH Effects: Prepare solutions in a series of buffer solutions with a wide pH range and record the spectra.

-

Data Analysis:

-

Identify the λmax values for the enol and keto forms.

-

Observe the changes in the absorption spectra as a function of solvent polarity and pH to determine the direction of the equilibrium shift.

-

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for studying hydrogen bonding, which is a key feature in the tautomerism of 2-(1H-Imidazol-2-yl)phenol.

-

Enol Form: The FT-IR spectrum of the enol form will show a broad absorption band in the 3200-2500 cm-1 region, characteristic of a strong intramolecular O-H···N hydrogen bond.

-

Keto Form: The keto form will exhibit a sharp C=O stretching vibration in the 1650-1700 cm-1 region and N-H stretching bands.

Experimental Protocol: FT-IR Analysis

Objective: To characterize the hydrogen bonding in the solid state and in solution.

Materials:

-

Synthesized 2-(1H-Imidazol-2-yl)phenol

-

KBr for solid-state analysis

-

IR-transparent solvents (e.g., CCl4, CHCl3)

-

FT-IR spectrometer

Procedure:

-

Solid State: Prepare a KBr pellet of the compound and record the FT-IR spectrum.

-

Solution State: Prepare solutions of the compound in different solvents and record the spectra using an appropriate liquid cell.

-

Data Analysis: Identify the characteristic stretching frequencies for the O-H, C=O, and N-H groups to confirm the presence of the respective tautomers.

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data.[8] Computational models can provide insights into the relative energies of the tautomers, the transition state for their interconversion, and the calculated NMR and IR spectra, which can aid in the interpretation of experimental results.

Computational Protocol: DFT Calculations

Objective: To calculate the relative stabilities of the enol and keto tautomers and to predict their spectroscopic properties.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

-

Structure Optimization: Build the 3D structures of the enol and keto tautomers and perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to predict the IR spectra.

-

NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the 1H and 13C NMR chemical shifts.

-

Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to obtain more accurate predictions of the tautomeric equilibrium in solution.

Implications for Drug Development

The tautomeric state of 2-(1H-Imidazol-2-yl)phenol has significant implications for its potential as a drug candidate.

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and charge distributions of the enol and keto tautomers will lead to different binding affinities for a given receptor.

-

Physicochemical Properties: The polarity of the predominant tautomer will affect the molecule's solubility, lipophilicity (logP), and membrane permeability, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a compound.

Conclusion

The keto-enol tautomerism of 2-(1H-Imidazol-2-yl)phenol is a multifaceted phenomenon governed by a delicate interplay of intramolecular hydrogen bonding and environmental factors. A comprehensive understanding of this equilibrium, achieved through a combination of synthesis, multi-technique spectroscopic analysis, and computational modeling, is essential for harnessing the full potential of this and related molecules in the realm of drug discovery and materials science. This guide provides a robust framework for researchers to systematically investigate and modulate the tautomeric behavior of this important class of compounds.

References

- Bohrium. (2006-11-01). The use of NMR spectroscopy to study tautomerism.

- Bentham Science Publisher. NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

-

ResearchGate. (2016). Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol, with the relative energy levels of the electronic fundamental and excited states of the species. Retrieved from [Link]

-

MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

RSC Publishing. (2015). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Retrieved from [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

ResearchGate. Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved from [Link]

-

Semantic Scholar. (2020). C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Scilit. Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. Retrieved from [Link]

-

ResearchGate. Solvent Effect over the Keto−Enol Tautomerization Equilibrium. Retrieved from [Link]

-

Chemical Research in Chinese Universities. (1990). A Quantitative Study of Solvent Effects on Keto-Enol Tautomeric Equilibria. Retrieved from [Link]

-

PubMed. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. Retrieved from [Link]

-

PubMed Central (PMC). (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. Retrieved from [Link]

-

RSC Publishing. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Retrieved from [Link]

-

PubMed Central (PMC). (2014). 2-(1H-Benzimidazol-2-yl)phenol. Retrieved from [Link]

-

Springer. (1995). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

RSC Publishing. (2014). Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)-1-hydroxyimidazoles. Retrieved from [Link]

-

ScienceDirect. (2015). FTIR study of H-bonds cooperativity in complexes of 1,2-dihydroxybenzene with proton acceptors in aprotic solvents. Retrieved from [Link]

-

PubMed. (2016). Spectroscopic Studies on the Interaction of Metallic Ions with an Imidazolyl-Phenolic System. Retrieved from [Link]

-

Indian Journal of Chemistry. (2007). Simple anion receptor with imidazole and phenol groups: Forming hydrogen-bond complex with cr. Retrieved from [Link]

-

ERIC. (2014). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) 2-(1H-Benzimidazol-2-yl)phenol. Retrieved from [Link]

-

International Research Journal of Multidisciplinary Technovation. (2022). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Retrieved from [Link]

-

RSC Publishing. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A Quantitative Study of Solvent Effects on Keto-Enol Tautomeric Equilibria [crcu.jlu.edu.cn]

- 6. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Excited-State Intramolecular Proton Transfer (ESIPT) in Imidazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that has garnered significant attention for its unique spectroscopic signatures, particularly a large Stokes shift. Imidazole derivatives capable of undergoing ESIPT are at the forefront of developing advanced fluorescent probes, sensors, and potential phototherapeutic agents. This guide provides an in-depth technical exploration of the core principles of ESIPT in imidazole-based systems. We will delve into the fundamental mechanism, the critical factors that modulate the process, the key experimental techniques for characterization, and the computational approaches for predictive modeling. Furthermore, we will highlight the burgeoning applications of these intelligent molecules in cellular imaging and drug development, offering a comprehensive resource for researchers and professionals in the field.

The Core Mechanism of ESIPT in Imidazole Derivatives

Excited-state intramolecular proton transfer is a photochemically triggered tautomerization reaction occurring within a single molecule. The process is predicated on the presence of both a proton donor (e.g., a hydroxyl or amino group) and a proton acceptor (e.g., a nitrogen atom) in close proximity, pre-organized by an intramolecular hydrogen bond. In the context of imidazole derivatives, a classic example is the 2-(2'-hydroxyphenyl)imidazole scaffold.

The ESIPT photocycle can be described in four key steps:

-

Ground State (Enol Form): In the ground electronic state (S₀), the molecule exists predominantly in its stable enol tautomeric form, stabilized by an intramolecular hydrogen bond.

-

Photoexcitation: Upon absorption of a photon, the molecule is promoted to an excited electronic state (S₁). This excitation event leads to a significant redistribution of electron density, which in turn dramatically increases the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (imidazole nitrogen).

-

Ultrafast Proton Transfer: In the excited state, the proton is rapidly transferred along the hydrogen bond from the donor to the acceptor. This process is often ultrafast, occurring on the femtosecond to picosecond timescale, and can be barrierless or have a very low energy barrier.[1][2][3] This transfer results in the formation of a transient keto tautomer in the excited state.

-

Radiative Relaxation (Fluorescence): The excited keto tautomer then relaxes back to its ground state via fluorescence, emitting a photon at a significantly longer wavelength (lower energy) compared to the initial absorption. This large separation between the absorption and emission maxima is known as the Stokes shift.

-

Back Proton Transfer: In the ground state, the keto form is generally unstable and rapidly reverts to the more stable enol form, completing the photocycle.

This process is visually represented in the following energy level diagram:

Caption: A generalized Jablonski diagram illustrating the four-level photocycle of ESIPT.

A key feature of many ESIPT-capable imidazole derivatives is that the imidazole ring can act as both a proton acceptor and, in some modified structures, a proton donor.[4][5] For instance, in 2-(2'-hydroxyphenyl)imidazoles, the nitrogen atom at position 3 of the imidazole ring typically serves as the proton acceptor.[5]

Modulating ESIPT: Factors Influencing the Photophysical Properties

The efficiency and spectroscopic characteristics of the ESIPT process are highly sensitive to both the intrinsic molecular structure and the external environment. This tunability is a cornerstone of designing tailored fluorescent molecules for specific applications.

Structural Modifications

The introduction of electron-donating or electron-withdrawing groups into the imidazole or phenyl rings can significantly alter the photophysical properties.[6][7]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can increase the electron density of the aromatic system, often leading to a red-shift (bathochromic shift) in both absorption and emission spectra.[7]

-

Electron-Withdrawing Groups (EWGs): Halogens or nitro groups can have the opposite effect, potentially leading to a blue-shift (hypsochromic shift). The position of the substituent is also critical in determining its influence on the ESIPT process.[8]

Solvent Effects

The polarity and proticity of the solvent play a crucial role in the ESIPT dynamics.[4][8][9][10]

-

Polar Solvents: Increasing solvent polarity can influence the relative energies of the enol and keto tautomers, sometimes leading to a bathochromic shift in the fluorescence band.[8][9]

-

Protic Solvents: Protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with the ESIPT molecule. This can compete with the intramolecular hydrogen bond, potentially inhibiting or quenching the ESIPT process and favoring the "normal" fluorescence from the enol form.[9][10] However, some imidazole derivatives have been specifically designed to exhibit exclusive ESIPT even in protic solvents.[11]

pH

The acidity or basicity of the medium can significantly impact the fluorescence of ESIPT-capable imidazole derivatives, as protonation or deprotonation of the molecule can occur.[12][13] This pH sensitivity is a valuable feature for developing fluorescent pH probes. For example, protonation of the imidazole nitrogen can inhibit ESIPT, while deprotonation of the hydroxyl group can lead to the formation of an anionic species with distinct photophysical properties.[11]

| Factor | Effect on ESIPT Process | Typical Spectroscopic Observation |

| Electron-Donating Groups | Enhances electron density, can modulate acidity/basicity of donor/acceptor. | Red-shift in absorption and/or emission spectra.[7] |

| Electron-Withdrawing Groups | Reduces electron density, can alter pKa of donor/acceptor. | Blue-shift or red-shift depending on position and nature of the group.[6] |

| Solvent Polarity | Stabilizes charge-separated states, can alter energy levels of tautomers. | Can lead to shifts in emission wavelength.[9] |

| Protic Solvents | Competes for hydrogen bonding, can disrupt the intramolecular H-bond. | Potential quenching of ESIPT emission and appearance of normal enol emission.[10] |

| pH | Protonation/deprotonation of the molecule. | Significant changes in fluorescence intensity and/or wavelength.[12][13] |

Table 1: Key factors influencing the ESIPT process in imidazole derivatives.

Experimental and Computational Characterization

A synergistic approach combining experimental spectroscopy and computational modeling is essential for a comprehensive understanding of the ESIPT mechanism in imidazole derivatives.

Experimental Methodologies

Steady-State Spectroscopy:

-

UV-Vis Absorption and Fluorescence Spectroscopy: These are the primary techniques to characterize the photophysical properties. The large Stokes shift observed between the absorption maximum (enol form) and the emission maximum (keto form) is the hallmark of ESIPT.[14] Dual emission, where both the normal enol fluorescence and the ESIPT keto fluorescence are observed, can provide insights into the kinetics of the proton transfer.[15]

Time-Resolved Spectroscopy:

-

Femtosecond Transient Absorption (TA) Spectroscopy: This powerful technique allows for the direct observation of the ultrafast dynamics of the ESIPT process. By monitoring the appearance and decay of transient species on a femtosecond timescale, one can directly measure the rate of proton transfer and subsequent relaxation processes.[1][14][16][17]

-

Time-Resolved Fluorescence Spectroscopy (e.g., Fluorescence Upconversion): This method tracks the decay of the enol emission and the rise of the keto emission, providing direct kinetic information about the ESIPT rate.[3][18][19]

Protocol: Femtosecond Transient Absorption Spectroscopy for ESIPT Dynamics

-

Sample Preparation: Prepare a dilute solution of the imidazole derivative in the solvent of interest (e.g., acetonitrile, DMSO) in a cuvette with a short path length (e.g., 1 mm) to minimize reabsorption effects. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the excitation wavelength.

-

Excitation (Pump Pulse): Excite the sample with an ultrashort laser pulse (the "pump") at a wavelength corresponding to the absorption band of the enol form.

-

Probing (Probe Pulse): A second, broadband, ultrashort "probe" pulse with a variable time delay relative to the pump pulse is passed through the sample.

-

Data Acquisition: The change in absorbance of the probe pulse is measured as a function of wavelength and time delay. This generates a 2D map of transient absorption signals.

-

Data Analysis:

-

Identify the ground-state bleach (GSB) signal corresponding to the depletion of the enol ground state.

-

Identify the excited-state absorption (ESA) and stimulated emission (SE) bands of the enol* and keto* species.

-

Fit the kinetic traces at specific wavelengths to a multi-exponential decay model to extract the time constants for ESIPT, vibrational cooling, and other relaxation processes.[1]

-

Sources

- 1. Ultrafast dynamics of the ESIPT photoswitch N-(3-pyridinyl)-2-pyridinecarboxamide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A combined experimental and DFT-TDDFT study of the excited-state intramolecular proton transfer (ESIPT) of 2-(2'-hydroxyphenyl) imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disclaimer / Avertissement [epe.lac-bac.gc.ca]

- 11. Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. An ESIPT based versatile fluorescent probe for bioimaging live-cells and E. coli under strongly acidic conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2-(1H-Benzimidazol-2-yl)phenol: A Keystone for Drug Discovery

Foreword: The Strategic Importance of Structural Insight in Drug Development

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][3] The compound 2-(1H-Benzimidazol-2-yl)phenol is of particular interest due to the strategic positioning of its phenolic hydroxyl group, which can engage in crucial molecular interactions. A profound understanding of its three-dimensional architecture at the atomic level is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling the optimization of lead compounds and the elucidation of structure-activity relationships. This guide provides a comprehensive technical overview of the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol, offering field-proven insights for researchers, scientists, and drug development professionals.

From Synthesis to Single Crystal: A Deliberate Path to Atomic Resolution

The journey to unveiling the crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis. The choices made during these initial stages are critical and directly impact the quality of the final structural model.

Synthesis of 2-(1H-Benzimidazol-2-yl)phenol

A common and effective route to synthesize 2-(1H-Benzimidazol-2-yl)phenol involves the condensation reaction between o-phenylenediamine and 2-hydroxybenzaldehyde.[4][5]

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve o-phenylenediamine (1.6 g, 15 mmol) in ethanol (10 ml).

-

Addition of Aldehyde: To the ethanolic solution, add 2-hydroxybenzaldehyde (1.6 g, 15 mmol).

-

Catalysis: Introduce ammonium acetate (3 g) to the reaction mixture.

-

Reaction Conditions: Maintain the temperature at 353 K and reflux the mixture for 48 hours. The ammonium acetate acts as a catalyst, facilitating the cyclization to form the benzimidazole ring.

-

Extraction and Purification: After the reaction is complete, extract the product with dichloromethane. The crude solid obtained is then purified by column chromatography using benzene as the eluent to yield the pure compound.[4]

The Art and Science of Crystal Growth

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[6] The method of slow evaporation is a widely used and effective technique for growing crystals of organic compounds.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Dissolve the purified 2-(1H-Benzimidazol-2-yl)phenol in a mixture of benzene and ethyl acetate (9:1 v/v). The choice of solvent system is crucial; it should be one in which the compound has moderate solubility, allowing for a slow and controlled crystallization process.

-

Slow Evaporation: Allow the solvent to evaporate slowly over a period of two days. This gradual increase in concentration encourages the molecules to arrange themselves in a highly ordered, crystalline lattice rather than precipitating out as an amorphous solid. The resulting crystals are then suitable for X-ray diffraction studies.[4]

Unveiling the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][8][9] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can determine bond lengths, bond angles, and the overall molecular geometry.[7][9]

The Workflow of Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages, each requiring careful execution and data analysis.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 2-(1H-Benzimidazol-2-yl)phenol

The crystallographic data for 2-(1H-Benzimidazol-2-yl)phenol provides a quantitative description of its crystal structure.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₀N₂O | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| Crystal System | Monoclinic | [4][10] |

| Space Group | P2₁/c | [10] |

| a | 16.864 (4) Å | [4][10] |

| b | 4.7431 (8) Å | [4][10] |

| c | 12.952 (2) Å | [4][10] |

| β | 102.34 (2)° | [4][10] |

| Volume | 1012.1 (3) ų | [4][10] |

| Z | 4 | [4][10] |

| Temperature | 293 K | [4] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [10] |

| R-factor | 0.067 | [10] |

| wR-factor | 0.131 | [10] |

Molecular and Supramolecular Architecture: A Detailed Analysis

The crystal structure of 2-(1H-Benzimidazol-2-yl)phenol reveals a molecule that is essentially planar.[4][11] This planarity is a key feature, influencing how the molecules pack together in the crystal lattice.

Intramolecular Interactions: The S(6) Ring Motif

A significant feature of the molecular structure is an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the imidazole ring (O—H···N).[4][10] This interaction creates a stable six-membered ring, referred to as an S(6) ring motif.[4] This intramolecular hydrogen bond plays a crucial role in locking the conformation of the molecule and contributing to its overall planarity.

Intermolecular Interactions: Building the Crystal Lattice

In the solid state, molecules of 2-(1H-Benzimidazol-2-yl)phenol are held together by a network of intermolecular forces, including hydrogen bonds and π–π stacking interactions.

-

Hydrogen Bonding: Molecules are linked into one-dimensional chains along the[4] direction through N—H···O hydrogen bonds.[4][11] In this interaction, the N-H group of the imidazole ring of one molecule donates a hydrogen bond to the oxygen atom of the phenolic group of a neighboring molecule.

-

π–π Stacking: The planar aromatic rings of the benzimidazole and phenol moieties participate in π–π stacking interactions.[4][10] These interactions, with centroid-centroid distances ranging from 3.6106 (17) to 3.6668 (17) Å, further stabilize the crystal packing.[4][11]

Caption: Key molecular interactions in the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol.

Implications for Drug Design and Development

The detailed structural information gleaned from the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol provides a solid foundation for structure-based drug design.

-

Pharmacophore Modeling: The precise geometry of the molecule, including the relative orientation of the benzimidazole and phenol rings and the location of hydrogen bond donors and acceptors, can be used to develop and refine pharmacophore models.

-

Docking Studies: The crystal structure can serve as a starting point for molecular docking studies to predict how this compound and its derivatives might bind to biological targets.

-

Lead Optimization: Understanding the key intermolecular interactions that stabilize the crystal structure can provide insights into the types of interactions that might be important for binding to a target protein. This knowledge can guide the chemical modification of the lead compound to improve its potency and selectivity.

Conclusion: A Blueprint for Future Discovery

The crystal structure of 2-(1H-Benzimidazol-2-yl)phenol provides a detailed blueprint of its molecular and supramolecular architecture. This knowledge is invaluable for researchers in the field of drug discovery, offering a rational basis for the design of new and more effective therapeutic agents based on the benzimidazole scaffold. The interplay of intramolecular hydrogen bonding, intermolecular hydrogen bonding, and π–π stacking interactions dictates the solid-state structure and provides crucial clues for understanding its potential biological activity.

References

-

Prakash, S. M., Thiruvalluvar, A., Rosepriya, S., & Srinivasan, N. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o184. [Link]

-

Prakash, S. M., Thiruvalluvar, A., Rosepriya, S., & Srinivasan, N. (2014). 2-(1H-Benzimidazol-2-yl)phenol. ResearchGate. [Link]

-

Solubility of Things. (n.d.). 2-(1H-benzimidazol-2-yl)phenol. Retrieved from [Link]

-

Prakash, S. M., Thiruvalluvar, A., Rosepriya, S., & Srinivasan, N. (2014). 2-(1H-Benzimidazol-2-yl)phenol. PubMed. [Link]

-

Jayamoorthy, K., et al. (2013). 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o222. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Srikanth, L., et al. (2011). Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica, 3(2), 172-193. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?[Link]

-

ResearchGate. (n.d.). Chemical structure of 2-(1H-benzimidazol-2-yl) phenol. Retrieved from [Link]

-

Rivera, A., et al. (2014). 2-[(1H-Benzimidazol-1-yl)methyl]phenol benzene hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o177. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Fellah, S., et al. (2013). 2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o700. [Link]

-

IUCr. (2024). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. [Link]

-

MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]

-

Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). [Link]

-

Frontiers in Chemistry. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 2-(1H-Imidazol-2-yl)phenol Derivatives: Principles and Applications

Introduction: The Intrinsic Promise of Tunable Fluorophores

In the landscape of molecular probes and advanced materials, fluorophores exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) represent a class of compounds with exceptional potential. Among these, 2-(1H-Imidazol-2-yl)phenol (HPI) and its derivatives have garnered significant attention from researchers in chemistry, materials science, and drug development. Their unique photophysical properties, characterized by a large Stokes shift, high sensitivity to the local environment, and tunable emission characteristics, make them ideal candidates for a wide range of applications, including fluorescent sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs).[1][2]

This technical guide provides an in-depth exploration of the core principles governing the photophysical behavior of HPI derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind their fluorescence, the strategic design of derivatives with tailored properties, and the experimental methodologies crucial for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of molecules.

The Heart of the Matter: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable fluorescence of HPI derivatives is rooted in the ESIPT process, a photochemically driven tautomerization. In its ground state, the molecule exists predominantly in the enol (E) form, where a phenolic proton forms an intramolecular hydrogen bond with a nitrogen atom on the imidazole ring. Upon photoexcitation, the electronic distribution of the molecule is significantly altered, leading to an increase in the acidity of the phenol and the basicity of the imidazole nitrogen. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the imidazole ring, forming an excited-state keto (K) tautomer.[1][3] This K tautomer is responsible for the characteristic long-wavelength, large Stokes shift fluorescence as it radiatively relaxes back to the ground state keto (K) form, which then rapidly reverts to the more stable ground state enol (E) form.

The large separation between the absorption (enol form) and emission (keto form) wavelengths, known as the Stokes shift, is a key advantage of ESIPT fluorophores. This minimizes self-absorption and enhances the signal-to-noise ratio in fluorescence-based applications.

Figure 1: Jablonski diagram illustrating the ESIPT process in 2-(1H-Imidazol-2-yl)phenol derivatives.

Tailoring Photophysical Properties: The Influence of Molecular Structure and Environment

The true power of HPI derivatives lies in their tunability. By strategically modifying their chemical structure and controlling their environment, their photophysical properties can be precisely engineered for specific applications.

Substituent Effects: A Game of Electron Donation and Withdrawal

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenol or imidazole rings has a profound impact on the ESIPT process and, consequently, the fluorescence characteristics.

-

Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): When placed on the phenol ring, EDGs increase the electron density of the hydroxyl group, making the proton less acidic in the ground state but facilitating its transfer in the excited state. This often leads to a red-shift in the emission spectrum.[4][5]

-

Electron-Withdrawing Groups (e.g., -CN, -NO₂): Conversely, EWGs on the phenol ring increase the acidity of the phenolic proton, which can influence the ground state equilibrium and the ESIPT barrier.[4][6] The position of the substituent is also critical; for instance, a bromine substituent at the 5' position of a 2-(2'-hydroxyphenyl)imidazo[1,2-a]-pyridine (HPIP) derivative has a stronger influence on fluorescence intensity than at the 6' position.

Solvatochromism: Probing the Microenvironment

HPI derivatives often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. This property arises from changes in the dipole moment of the molecule upon excitation and the differential stabilization of the ground and excited states by the solvent molecules.[7][8] In polar solvents, the keto tautomer is often stabilized, leading to a red-shift in the fluorescence emission. This sensitivity makes HPI derivatives valuable as probes for characterizing the polarity of microenvironments, such as within biological membranes or polymer matrices.

Table 1: Representative Photophysical Data of Substituted 2-(1H-Imidazol-2-yl)phenol Derivatives

| Derivative | Substituent (X) | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

| HPBI | H | Methanol | ~330 | ~470 | ~140 | - | [9][10] |

| HPBI | 5-NH₂ | Methanol | ~360 | ~510 | ~150 | - | [9] |

| HPBI | 5-SO₃H | Methanol | ~340 | ~480 | ~140 | - | [9] |

| Imidazo[4,5-b]phenazin-2-yl)phenol | H | Methanol | ~404 | ~540 | ~136 | - | [2] |

| Imidazo[4,5-b]phenazin-2-yl)phenol | 5-OCH₃ | Methanol | ~406 | ~543 | ~137 | - | [2] |

Note: Specific quantum yield values are often highly dependent on the measurement conditions and the standard used, and thus are not always reported in a standardized manner.

Experimental Workflows for Characterization

A thorough understanding of the photophysical properties of HPI derivatives necessitates precise and reproducible experimental measurements.

Steady-State Absorption and Fluorescence Spectroscopy

This is the foundational experimental technique for characterizing any fluorophore.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the HPI derivative in the solvent of interest. A typical concentration range is 1-10 µM. Ensure the solvent is of spectroscopic grade to avoid interfering impurities.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of the solution. The wavelength of maximum absorbance (λmax) corresponds to the S₀ → S₁ transition of the enol form.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λmax. Record the emission spectrum. The wavelength of maximum emission corresponds to the fluorescence from the keto tautomer.

-

Data Analysis: Determine the λmax for both absorption and emission and calculate the Stokes shift (Emission λmax - Absorption λmax).

Figure 2: Workflow for steady-state spectroscopic analysis of HPI derivatives.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method is a widely used and reliable approach.[11]

Protocol (Comparative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Solution Preparation: Prepare a series of five to six solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.

-

Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Quantum Yield Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.

Applications in Research and Development

The unique photophysical properties of HPI derivatives have led to their exploration in a variety of fields:

-

Fluorescent Chemosensors: The sensitivity of their fluorescence to the local environment makes them excellent candidates for detecting metal ions, anions, and pH changes.[12][13] For example, the coordination of a metal ion can either enhance or quench the fluorescence, providing a detectable signal.[12][14]

-

Bio-imaging: Their large Stokes shifts and tunable emission make them suitable for live-cell imaging, as they can be designed to target specific organelles or biomolecules.

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some derivatives make them promising materials for the emissive layer in OLEDs.

-

Molecular Switches: The reversible nature of the ESIPT process allows for the design of molecular switches that can be controlled by external stimuli such as light or pH.[8]

Conclusion and Future Outlook

The 2-(1H-Imidazol-2-yl)phenol scaffold provides a robust and versatile platform for the development of advanced fluorescent materials. A deep understanding of the interplay between molecular structure, the ESIPT mechanism, and environmental factors is paramount for the rational design of novel derivatives with tailored photophysical properties. As synthetic methodologies become more sophisticated and our understanding of the excited state deepens through computational studies, the applications for these remarkable molecules will undoubtedly continue to expand, driving innovation in sensing, imaging, and materials science.

References

- Yingjie, L., Hongqin, S., Youlai, Z., & Jie, O. (2008). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. Journal of Tianjin University of Technology.

-

(2025). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. ResearchGate. [Link]

-

Eseola, A. O., Li, W., Gao, R., Wang, S., Sun, W., & Lu, P. (2009). Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes. Inorganic chemistry, 48(21), 10345–10357. [Link]

-

(2025). TDDFT investigation on electronically excited-state hydrogen-bonding properties and ESIPT mechanism for the 2-(1H-imidazol-2-yl)-phenol compound. ResearchGate. [Link]

-

(2025). Syntheses, Structures, and Fluorescent Properties of 2-(1H-Imidazol-2-yl)phenols and Their Neutral Zn(II) Complexes. ResearchGate. [Link]

-

(2025). Fluorescence tuning of 2-(1H-Benzimidazol-2-yl)phenol-ESIPT process. ResearchGate. [Link]

-

(2025). Optical Behavior of Substituted 4-(2′-Hydroxyphenyl)imidazoles. ResearchGate. [Link]

-

(2021). Theoretical study on the ESIPT processes and fluorescence properties of 2-(1H-Benzimidazol-2-yl)phenol-based derivatives. ResearchGate. [Link]

-

Khimich, N. N., Vlasova, K. V., Khrustalev, V. N., & Grishin, Y. K. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence. Molecules (Basel, Switzerland), 27(23), 8529. [Link]

-

(2025). Synthesis and Fluorescent Properties of 2-(1H-Benzimidazol-2-yl)-phenol Derivatives. ResearchGate. [Link]

-

Eseola, A. O., Nworie, F. U., Olasunkanmi, L. O., Obinna, M. C., Ibeji, C. U., Ujam, O. T., & Okoro, U. C. (2018). ESIPT-capable 2,6-di(1H-imidazol-2-yl)phenols with very strong fluorescent sensing signals towards Cr(III), Zn(II) and Cd(II): molecular variation effects on turn-on efficiency. New Journal of Chemistry, 42(15), 12693–12711. [Link]

- (2020). Computational Investigation on ESIPT-driven Luminescence of Imidazo[1,2-a]pyridine Derivatives Regulated by Inter/Intramolecular Hydrogen bonding. arXiv preprint arXiv:2008.08381.

-

Han, M., Wang, R., Li, Z., Wang, Y., & Wang, J. (2021). Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. New Journal of Chemistry, 45(15), 6825–6833. [Link]

-

Kivala, M., & Bureš, F. (2019). Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores. Journal of Materials Chemistry C, 7(12), 3465–3478. [Link]

-

(2009). Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes. National Genomics Data Center. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Abe, J., & Yamashita, H. (2014). Remarkable solvatochromic color change via proton tautomerism of a phenol-linked imidazole derivative. The journal of physical chemistry. A, 118(11), 2055–2063. [Link]

-

Wang, Y., Zhang, J., & Zhang, C. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 242, 118719. [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

Sun, C., Liu, X., Yang, Y., & Zhang, X. (2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 321, 124714. [Link]

-

Slinker, J. D., Koh, C. Y., Malliaras, G. G., & Abruña, H. D. (2007). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Chembiochem : a European journal of chemical biology, 8(11), 1269–1272. [Link]

-

Rajamanickam, P., Ganesan, P., Lee, C., & Kim, J. H. (2023). Impact of Electron-Donating Groups on Attaining Dual-Emitting Imidazole-Based Donor-Acceptor Materials. The Journal of organic chemistry, 88(7), 4077–4091. [Link]

-

(2024). Red‐Shifting ESIPT Fluorescence by Site‐Specific Functionalization in 2‐(2'‐hydroxyphenyl)benzazole Derivatives. ResearchGate. [Link]

-

Measurement of fluorescence quantum yields. The Royal Society of Chemistry. [Link]

-

Percino, J., Romero-García, J., & Cruz-Navarro, A. (2020). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 10(49), 29334–29344. [Link]

-

Yeh, H., & Ye, B. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical chemistry, 85(4), 2133–2139. [Link]

-

Sznitko, L., Antoniów, D., & Mysliwiec, J. (2021). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Molecules (Basel, Switzerland), 26(11), 3121. [Link]

-

Absorption & Fluorescence Spectra of p-(In1idazol-I-yl)phenol-Study of Solvent Dependence & Determination of Acidity Con. Indian Journal of Chemistry. [Link]

-

Al-Mokaram, A. A., Al-Ansi, S. A., & Al-Eryani, D. A. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific reports, 13(1), 19688. [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

-

Orfão, R. B., Alves, J., & Bartoloni, F. H. (2016). Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol, with the relative energy levels of the electronic fundamental and excited states of the species. ResearchGate. [Link]

-

(2025). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. ResearchGate. [Link]

-

UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Electron-Donating Groups on Attaining Dual-Emitting Imidazole-Based Donor-Acceptor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Remarkable solvatochromic color change via proton tautomerism of a phenol-linked imidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemistrymag.org [chemistrymag.org]

- 10. researchgate.net [researchgate.net]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Protons: An In-depth Technical Guide to the pH-Dependent Optical Properties of Fluorescent Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Moiety as a Tunable Fluorophore

The imidazole ring, a cornerstone of many biological structures, including the fluorophores of several fluorescent proteins, offers a rich playground for the design of pH-sensitive fluorescent probes.[1][2][3] Unlike many synthetic fluorophores that rely on phenols or anilines, imidazoles present a unique set of properties stemming from their distinct protonation equilibria.[2] The development of synthetic fluorescent compounds incorporating imidazoles has opened new avenues for creating probes that are sensitive across a wide pH range, from acidic to basic conditions.[1][2] This guide will explore the fundamental principles governing their pH-dependent fluorescence, provide detailed methodologies for their characterization, and discuss their applications in biological and chemical sensing.

The Photophysical Heart of the Matter: Mechanisms of pH Sensing

The remarkable pH-dependent optical properties of fluorescent imidazoles are governed by a symphony of photophysical processes. Understanding these mechanisms is paramount for the rational design and application of these probes.

Ground State and Excited State Equilibria

The imidazole moiety can exist in three distinct forms depending on the pH of the environment: a protonated, a neutral, and a deprotonated species.[1][2][3] Each of these species exhibits unique absorption and emission characteristics. For instance, a novel 1H-imidazol-5-yl-vinylbenz[e]indolium derivative displays three distinct absorption bands at 360, 430, and 477 nm in acidic, neutral, and basic conditions, respectively, which are assigned to the protonated, neutral, and deprotonated forms of the imidazole.[2]

The interplay between these forms is not limited to the ground state. Upon photoexcitation, the acidity of the imidazole ring can change, leading to a phenomenon known as Excited State Proton Transfer (ESPT).[1][3] This process can result in a switching of the pH-sensitive center within the imidazole ring, for example, from the 1-N position in the ground state to the 3-N position in the excited state.[1][3]

The Role of Charge Transfer

Excited State Charge Transfer (ESCT) also plays a crucial role in the pH-dependent fluorescence of these molecules.[1][3] This can involve charge transfer within the imidazole ring itself or between the imidazole and another part of the fluorophore. A unique form of ESCT can lead to a positive charge swapping between the two nitrogen atoms of the imidazole ring, further influencing the emission properties.[1][3] Other photophysical mechanisms, such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET), are also utilized in the design of various fluorescent pH probes.[4][5]

The following diagram illustrates the fundamental equilibrium of a fluorescent imidazole probe in response to pH changes.

Caption: Workflow for spectroscopic pH titration of fluorescent imidazoles.

Data Presentation and Interpretation

Quantitative data from spectroscopic titrations should be summarized in a clear and concise manner. The table below provides an example of how to present the photophysical properties of a hypothetical fluorescent imidazole at different pH values.

| pH | Protonation State | Absorbance λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φ) |

| 2.0 | Protonated | 360 | 25,000 | 600 | 0.45 |

| 7.0 | Neutral | 430 | 30,000 | 560 | 0.60 |

| 11.0 | Deprotonated | 477 | 28,000 | 530 | 0.30 |

Table 1: Example photophysical data for a pH-sensitive fluorescent imidazole.

Applications in Research and Drug Development

The unique pH-sensing capabilities of fluorescent imidazoles make them valuable tools in a wide range of applications, from fundamental cell biology to drug discovery.

Intracellular pH Mapping